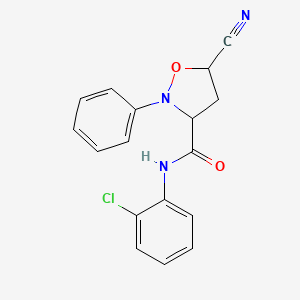
3-Isoxazolidinecarboxamide, N-(2-chlorophenyl)-5-cyano-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chlorophenyl)-5-cyano-2-phenylisoxazolidine-3-carboxamide: is a synthetic organic compound that belongs to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorophenyl)-5-cyano-2-phenylisoxazolidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzonitrile with phenylhydroxylamine in the presence of a base to form the isoxazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyano groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
- Oxidized derivatives with hydroxyl or carbonyl groups.
- Reduced derivatives with amine or alkyl groups.
- Substituted derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: N-(2-Chlorophenyl)-5-cyano-2-phenylisoxazolidine-3-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be used to study the interactions of isoxazolidine derivatives with biological targets. It can serve as a model compound for investigating the biological activity of similar structures.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, N-(2-Chlorophenyl)-5-cyano-2-phenylisoxazolidine-3-carboxamide can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of N-(2-Chlorophenyl)-5-cyano-2-phenylisoxazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.
類似化合物との比較
2-Chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide: Shares the chlorophenyl group and similar structural features.
N-(2-Chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: Contains a chlorophenyl group and a heterocyclic ring system.
Uniqueness: N-(2-Chlorophenyl)-5-cyano-2-phenylisoxazolidine-3-carboxamide is unique due to its isoxazolidine ring structure, which distinguishes it from other similar compounds
特性
CAS番号 |
62513-14-8 |
|---|---|
分子式 |
C17H14ClN3O2 |
分子量 |
327.8 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-5-cyano-2-phenyl-1,2-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C17H14ClN3O2/c18-14-8-4-5-9-15(14)20-17(22)16-10-13(11-19)23-21(16)12-6-2-1-3-7-12/h1-9,13,16H,10H2,(H,20,22) |
InChIキー |
ACYUJNJSUQLFNU-UHFFFAOYSA-N |
正規SMILES |
C1C(ON(C1C(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


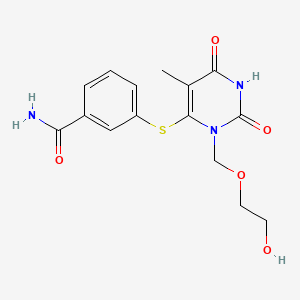
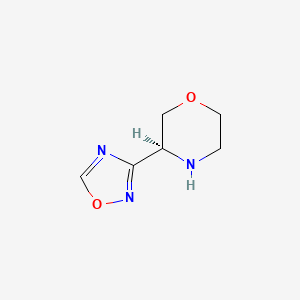
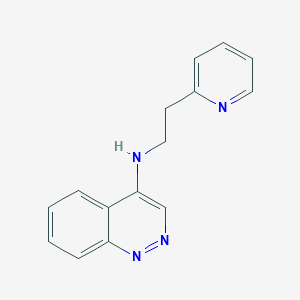
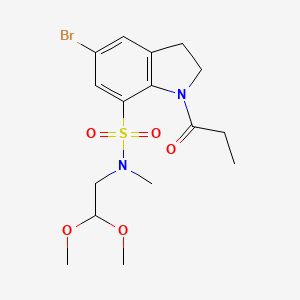
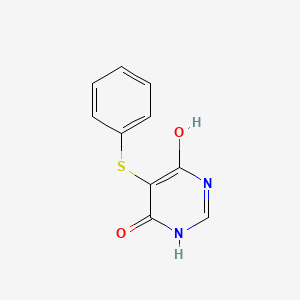
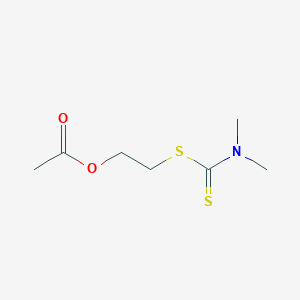
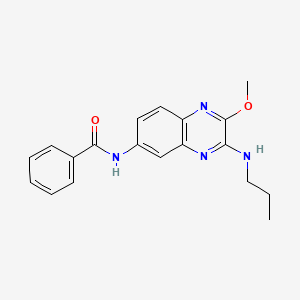
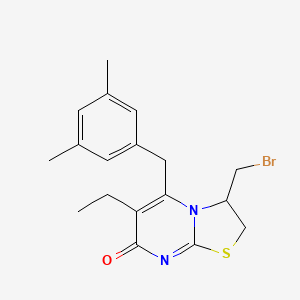
![2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B12922885.png)
![3-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12922890.png)
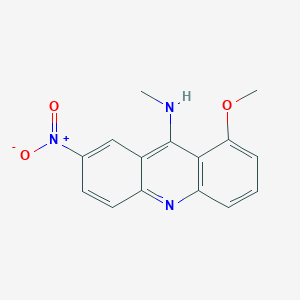
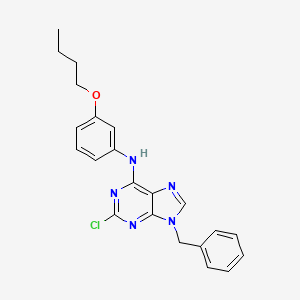

![1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione](/img/structure/B12922919.png)
